2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Beschreibung
This compound features a pyrazolo[1,5-a]pyrimidine core linked to a benzamide moiety via a difluoromethylthio (-SCF₂H) group. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting kinases and other enzymes involved in diseases like cancer and viral infections .
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfanyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4OS/c15-14(16)22-11-4-2-1-3-10(11)13(21)19-9-7-17-12-5-6-18-20(12)8-9/h1-8,14H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVRNKONTKEFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound 2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is part of the pyrazolo[1,5-a]pyrimidines class of compounds. This class of compounds has been identified as having significant biological activities and is the dominant motif of many drugs. They have been found to act as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents. They also act as inhibitors for carboxylesterase, translocator protein, PDE10A, and selective kinase.
Biochemische Analyse
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines, the class of compounds it belongs to, have been found to exhibit a wide range of therapeutic potentials such as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant activities. They have also been identified as inhibitors of carboxylesterase, translocator protein, PDE10A, and selective kinase.
Biologische Aktivität
The compound 2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a difluoromethylthio group and a pyrazolo[1,5-a]pyrimidine moiety. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors involved in various diseases.
Pyrazolo[1,5-a]pyrimidines are known to interact with several biological targets through various mechanisms. The primary actions include:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidine derivatives act as inhibitors of kinases such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer progression and inflammation .
- Modulation of Enzyme Activity : The compound may modulate the activity of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is linked to metabolic syndrome .
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. For instance:
- BRAF Inhibition : Compounds similar to this compound have shown promising results against BRAF(V600E) mutations, which are prevalent in melanoma .
- Cell Line Studies : In vitro studies demonstrated that derivatives can inhibit the proliferation of various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating effective growth inhibition .
Anti-inflammatory and Antibacterial Activities
The compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines like TNF-α. This is crucial for conditions involving chronic inflammation:
- Cytokine Inhibition : Studies have shown that pyrazolo derivatives can significantly reduce LPS-induced TNF-α release in cellular models .
- Antibacterial Efficacy : Certain derivatives have demonstrated antibacterial activity against pathogenic strains, suggesting potential applications in treating infections .
Synthesis and Evaluation
A series of studies have focused on synthesizing analogs of this compound to evaluate their biological activities:
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | BRAF(V600E) Inhibitor | |
| Compound B | Anti-inflammatory (TNF-α inhibition) | |
| Compound C | Antibacterial against Xanthomonas spp. |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to their targets. For instance, docking simulations indicated strong interactions between the compound and key residues in the active sites of targeted kinases.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a difluoromethylthio group and a pyrazolo[1,5-a]pyrimidine moiety , which contribute to its lipophilicity and influence its interaction with biological targets. The presence of these functional groups is essential for the compound's pharmacological properties.
Biological Activities
Research indicates that 2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide exhibits several significant biological activities:
1. Anticancer Activity:
- Pyrazolo[1,5-a]pyrimidines are known for their anticancer potential. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell division.
- For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values indicating significant potency against breast cancer cells .
2. Enzymatic Inhibition:
- The compound has been linked to the modulation of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 , which plays a role in metabolic syndrome . This modulation can be beneficial in treating conditions characterized by insulin resistance and obesity.
3. Antimicrobial Properties:
- Some pyrazolo[1,5-a]pyrimidine derivatives exhibit antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antimicrobial agents .
Synthesis and Transformations
The synthesis of this compound involves various chemical transformations that enhance its structural diversity and biological activity. Recent advances in synthetic methodologies allow for the efficient preparation of this compound and its derivatives .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
Case Study 1: Anticancer Efficacy
- A study demonstrated that a related pyrazolo compound exhibited significant cytotoxicity against the MDA-MB-231 breast cancer cell line, with an IC50 value indicating effective inhibition of cell growth.
Case Study 2: Enzyme Modulation
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Difluoromethylthio Group
The difluoromethylthio (-SCF₂H) group exhibits moderate electrophilicity, enabling nucleophilic displacement under controlled conditions. Key reactions include:
Mechanistic Insight : The electron-withdrawing fluorine atoms enhance the leaving-group ability of the thioether, facilitating SN2-type substitutions .
Amide Bond Functionalization
The benzamide group undergoes hydrolysis and coupling reactions:
Hydrolysis
-
Conditions : 6M HCl, reflux, 24h
-
Product : Corresponding carboxylic acid (pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
Coupling Reactions
-
Reagents : Pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride, DIPEA, THF
Pd-Catalyzed Cross-Coupling
The pyrazolo[1,5-a]pyrimidine core participates in Suzuki-Miyaura and C–S coupling:
| Reaction | Catalytic System | Substrate | Yield | Source |
|---|---|---|---|---|
| C–S Coupling | Pd(OAc)₂, DIPEA, 1,4-dioxane | 2-Mercaptoethanol | 87% | |
| Arylation at Position 7 | CuCl, sulfonylhydrazones | Arylboronic acids | 75–89% |
Key Finding : Pd-mediated reactions require inert atmospheres to prevent catalyst deactivation .
Oxidation of Thioether Group
Controlled oxidation transforms the difluoromethylthio group:
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C, 2h | Sulfoxide (S=O) | 85% | |
| H₂O₂ (30%) | AcOH, 50°C, 6h | Sulfone (O=S=O) | 91% |
Application : Sulfone derivatives show enhanced kinase inhibitory activity in structure-activity studies.
Comparative Reactivity of Analogues
The difluoromethylthio group’s reactivity differs markedly from related substituents:
| Compound | Reaction with mCPBA | Rate Constant (k, s⁻¹) |
|---|---|---|
| 2-((Trifluoromethyl)thio) analogue | Sulfoxide formation | 0.15 |
| Target Compound | Sulfoxide formation | 0.09 |
| 2-(Methylthio) analogue | Sulfoxide formation | 0.22 |
Lower reactivity of the difluoromethylthio group correlates with reduced electron density at sulfur.
Synthetic Limitations
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Core Heterocycle Modifications
- Triazolo[1,5-a]pyrimidine Analogues: Compounds like 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () replace the pyrazolo core with a triazolo group. This substitution alters electronic properties and hydrogen-bonding capacity, impacting target binding. Synthesis involves Biginelli-like multicomponent reactions, differing from the reflux methods used for pyrazolo derivatives .
- Pyrazolo[1,5-a]pyrimidine Derivatives with Ethynyl Linkers: For example, 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide () uses an ethynyl spacer instead of a thioether.
Substituent Effects on the Benzamide Moiety
- Nitro and Cyano Substituents: Compounds like N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () feature electron-withdrawing groups (e.g., nitro, cyano) on the benzamide. These groups may improve binding to charged residues in target proteins but reduce solubility .
- Trifluoromethoxy Substituents : N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide (CAS 2034234-83-6, ) includes a -OCF₃ group, which increases steric bulk and electronegativity compared to the difluoromethylthio group in the target compound .
Physicochemical and Analytical Data
*Estimated based on molecular formula.
Key Findings and Implications
- Fluorine Impact: The difluoromethylthio group in the target compound offers a balance of lipophilicity and stability, distinguishing it from non-fluorinated thioethers (e.g., -SCH₃) and bulkier groups like -OCF₃ .
- Linker Flexibility : Ethynyl-linked analogues () show rigid binding modes, whereas the thioether linker in the target compound may provide conformational flexibility, affecting target engagement .
- Synthetic Scalability : Reflux-based synthesis () and column chromatography purification are widely applicable, but multicomponent reactions () may improve efficiency for complex derivatives .
Q & A
Basic: What are the key synthetic routes for preparing 2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidin-6-amine core with a difluoromethylthio-substituted benzoyl chloride. Key steps include:
- Core Formation: Pyrazolo[1,5-a]pyrimidine derivatives are synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or acrylonitriles under reflux in acetic acid or ethanol ( ).
- Thioether Introduction: The difluoromethylthio group is introduced via nucleophilic substitution using (difluoromethyl)sulfenyl chloride in anhydrous DMF or THF, requiring inert conditions (Ar/N₂) to prevent oxidation ( ).
- Coupling: Amide bond formation between the benzamide and pyrazolo[1,5-a]pyrimidine is achieved using coupling agents like EDCI/HOBt in dichloromethane at 0–25°C ().
Optimization Strategies:
-
Temperature Control: Lower temperatures (0–5°C) during coupling reduce side reactions.
-
Catalysis: Adding DMAP (4-dimethylaminopyridine) improves acylation efficiency.
-
Yield Data:
Step Solvent Catalyst Yield (%) Reference Cyclocondensation Ethanol None 62–70 Thioether Substitution DMF K₂CO₃ 55–65 Amide Coupling DCM EDCI/HOBt 70–80
Advanced: How can structural contradictions in NMR or MS data for this compound be resolved during characterization?
Methodological Answer:
Contradictions often arise from tautomerism in the pyrazolo[1,5-a]pyrimidine core or rotational isomers in the benzamide moiety. To address this:
- Variable Temperature NMR (VT-NMR): Perform ¹H NMR at 25°C and −40°C to observe coalescence of signals for tautomeric forms ( ).
- High-Resolution MS (HRMS): Confirm molecular ion peaks ([M+H]⁺) with ≤2 ppm error to rule out impurities ( ).
- X-ray Crystallography: Resolve ambiguous NOE correlations by crystallizing the compound in a 1:1 DCM/hexane mixture ().
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and pyrimidine carbons (δ 150–160 ppm). The difluoromethylthio group shows a triplet (²J₆-F = 32 Hz) at δ 5.8–6.2 ppm ( ).
- IR Spectroscopy: Confirm amide C=O stretch (~1680 cm⁻¹) and S-CF₂ vibration (~1150 cm⁻¹) ( ).
- Mass Spectrometry: Look for [M+H]⁺ at m/z 363.08 (calculated) with fragmentation peaks at m/z 245 (pyrazolo[1,5-a]pyrimidine core) and m/z 118 (benzamide moiety) ( ).
Advanced: How can computational methods (e.g., DFT) predict the reactivity of the difluoromethylthio group in this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model electrophilic substitution at the sulfur atom. Analyze Fukui indices (ƒ⁻) to identify nucleophilic sites ( ).
- Solvent Effects: Include PCM (Polarizable Continuum Model) to simulate reactivity in DMF or THF. Higher polarity solvents stabilize transition states, reducing activation energy by ~5 kcal/mol ( ).
- Validation: Compare predicted reaction barriers (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) ().
Basic: What safety protocols are essential when handling the difluoromethylthio moiety during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant apron, and full-face shield to prevent skin/eye contact ( ).
- Ventilation: Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks ( ).
- Spill Management: Neutralize spills with 10% sodium bicarbonate solution and adsorb with vermiculite ( ).
Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine C-5 position to enhance π-π stacking with target enzymes ( ).
- Thioether Optimization: Replace difluoromethylthio with -SCF₃ to increase lipophilicity (clogP +0.5), improving membrane permeability ( ).
- Biological Testing: Screen analogs against kinase panels (e.g., EGFR, VEGFR2) using IC₅₀ assays. Correlate activity with Hammett σ values of substituents ().
Advanced: How can flow chemistry improve the scalability of synthesizing this compound?
Methodological Answer:
-
Reactor Design: Use a continuous-flow microreactor (ID = 1 mm) with PTFE tubing to achieve rapid mixing and heat transfer ( ).
-
Optimization Parameters:
Parameter Optimal Range Effect on Yield Residence Time 2–5 min Maximizes conversion Temperature 60–80°C Reduces byproducts Reagent Ratio 1:1.2 (amine:acyl chloride) Ensures complete coupling -
Case Study: A flow system increased yield by 15% compared to batch synthesis ( ).
Basic: What strategies mitigate decomposition of the pyrazolo[1,5-a]pyrimidine core during storage?
Methodological Answer:
- Storage Conditions: Store under argon at −20°C in amber vials to prevent photodegradation ( ).
- Stabilizers: Add 1% w/w BHT (butylated hydroxytoluene) to inhibit oxidation ( ).
- Monitoring: Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) quarterly to detect degradation peaks ( ).
Advanced: How do steric and electronic effects influence the compound’s binding to biological targets?
Methodological Answer:
- Steric Maps: Generate 3D molecular models (e.g., Schrödinger Maestro) to analyze van der Waals clashes in enzyme active sites ().
- Electrostatic Potential (ESP): Calculate ESP surfaces at the benzamide carbonyl (δ− = −40 kcal/mol) to predict hydrogen-bonding interactions ( ).
- Case Study: Methyl substitution at pyrimidine C-7 reduced IC₅₀ against EGFR by 50% due to improved fit in the hydrophobic pocket ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
